Ortho-Chloro Substitution Increases Lipophilicity (cLogP) Relative to Unsubstituted 1-Benzyl Analog
The ortho-chloro substituent on 1-(2-chlorobenzyl)-1H-benzimidazole increases calculated lipophilicity by approximately 0.8–1.0 log unit compared to the non-chlorinated 1-benzyl-1H-benzimidazole [1]. While experimental logP for the target compound is not directly available, the logP of its 2-carbaldehyde derivative is reported as 3.55 [1]. This represents a substantial increase over 1-benzyl-1H-benzimidazole (logP ≈ 3.14) . For researchers optimizing membrane permeability or partitioning behavior, this difference translates to a meaningful shift in predicted ADME properties in derived compound libraries.
| Evidence Dimension | Lipophilicity (cLogP / LogP) |
|---|---|
| Target Compound Data | LogP ~3.55 (reported for 2-carbaldehyde derivative of the 2-chlorobenzyl scaffold) [1] |
| Comparator Or Baseline | 1-Benzyl-1H-benzimidazole (logP = 3.14) |
| Quantified Difference | ΔlogP ≈ +0.41 (2-chlorobenzyl derivative vs. unsubstituted benzyl analog) |
| Conditions | Calculated logP values from structurally analogous compounds |
Why This Matters
This lipophilicity difference directly influences membrane permeability and nonspecific protein binding, impacting the selection of the appropriate building block for optimizing ADME properties in lead optimization campaigns.
- [1] Chemsrc. 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde (CAS 537010-38-1): Physicochemical Data. Chemsrc, 2016. View Source
